molecular formula C12H13N5O3 B4322418 4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID

4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID

Cat. No.: B4322418
M. Wt: 275.26 g/mol
InChI Key: FXYDUSVFTSUNMW-UHFFFAOYSA-N
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Description

4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The resulting tetrazole is then coupled with a benzoic acid derivative under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring and benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Tetrazol-5-yl)benzoic acid
  • 5-Phenyltetrazole
  • 1H-1,2,3,4-Tetrazol-5-amine

Uniqueness

4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID is unique due to its specific structural features, including the combination of a tetrazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-3-[3-(tetrazol-1-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8-2-3-9(12(19)20)6-10(8)14-11(18)4-5-17-7-13-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,14,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYDUSVFTSUNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
Reactant of Route 6
4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID

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